molecular formula C7H8N4S B1459346 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1408075-41-1

4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1459346
CAS No.: 1408075-41-1
M. Wt: 180.23 g/mol
InChI Key: JMIOFTUVEJZTSK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derives its systematic IUPAC name from its bicyclic heteroaromatic framework. The core structure consists of a pyrazole ring fused with a pyrimidine ring at the [3,4-d] positions. The substituents are assigned numerical positions based on IUPAC priority rules:

  • 4-methyl : A methyl group (-CH₃) at position 4 of the pyrimidine ring.
  • 6-(methylthio) : A methylthio group (-SCH₃) at position 6 of the pyrimidine ring.

The full IUPAC name is 4-methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine .

Isomeric considerations arise from:

  • Positional isomerism : Alternative substitution patterns on the bicyclic system (e.g., 4-methyl-7-(methylthio) isomers) .
  • Tautomerism : Prototropic shifts between the 1H- and 3H- forms of the pyrazole ring, though the 1H-tautomer is dominant due to aromatic stabilization .
  • Stereoelectronic effects : Substituent orientation (e.g., axial vs. equatorial for the methylthio group), though crystallographic data confirms a planar arrangement .

Crystallographic Analysis of Bicyclic Core Structure

X-ray diffraction studies reveal key structural features (Table 1):

Table 1: Crystallographic parameters for this compound derivatives

Parameter Value (Å/°) Source Compound
Bond length (C6–S) 1.78 ± 0.02
Bond angle (N1–C2–N3) 108.5°
Dihedral angle (pyrazole-pyrimidine) 2.1°

Key observations:

  • The bicyclic system adopts near-planar geometry, with minor deviations (<3°) due to steric effects from substituents .
  • The methylthio group at position 6 lies in the plane of the pyrimidine ring, maximizing conjugation with the π-system .
  • Intermolecular interactions (e.g., N–H···S hydrogen bonds, π-π stacking at 3.37–3.61 Å) stabilize the crystal lattice .

Comparative Structural Analysis with Pyrazolo[3,4-d]Pyrimidine Derivatives

Structural variations in pyrazolo[3,4-d]pyrimidine derivatives significantly influence physicochemical properties (Table 2):

Table 2: Structural and electronic comparisons of selected derivatives

Compound Substituents Molecular Weight (g/mol) Planarity (RMSD, Å)
4-Methyl-6-(methylthio) derivative R4=CH₃, R6=SCH₃ 180.23 0.048
4-Chloro-6-methyl derivative R4=Cl, R6=CH₃ 168.62 0.052
6-Amino derivative R6=NH₂ 135.13 0.033

Key trends:

  • Electron-withdrawing groups (e.g., Cl at R4) reduce aromaticity, increasing reactivity at the pyrimidine ring .
  • Methylthio groups enhance lipophilicity (clogP = 1.92) compared to amino (clogP = 0.45) or hydroxyl analogues .
  • Planarity : Derivatives with smaller substituents (e.g., NH₂) exhibit greater planarity, favoring π-π interactions in biological targets .

This structural diversity underpins the compound’s utility in medicinal chemistry, particularly as a kinase inhibitor scaffold .

Properties

IUPAC Name

4-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-5-3-8-11-6(5)10-7(9-4)12-2/h3H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIOFTUVEJZTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1408075-41-1
  • Molecular Weight : 180.23 g/mol
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways and cancer cell proliferation. Notably, it has been shown to inhibit specific protein kinases that play critical roles in these processes.

Anti-Inflammatory Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant anti-inflammatory properties. In one study, compounds with similar structures demonstrated the ability to inhibit the NF-κB pathway, which is crucial in mediating inflammatory responses. The inhibition was dose-dependent, with effective concentrations below 50 µM for several derivatives tested .

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo derivatives as anticancer agents. For instance, a series of pyrazole compounds were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Anti-Inflammatory Effects

In a controlled experiment involving LPS-induced inflammation models, this compound exhibited significant inhibition of pro-inflammatory cytokines. The IC50 values were comparable to established anti-inflammatory agents, suggesting its potential utility as a therapeutic agent .

Study 2: Anticancer Efficacy

A study investigating the cytotoxic effects of various pyrazolo compounds on breast cancer cell lines revealed that this compound led to a marked decrease in cell proliferation. The compound was effective at concentrations as low as 10 µM, highlighting its potency and potential for further development as an anticancer drug .

Table 1: Biological Activity Summary of Pyrazolo Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory<50
Pyrazolo[3,4-b]quinolineAntitumor<10
Pyrazolo[1,5-a]quinazolineAnti-inflammatory22

Table 2: Inhibition Profiles Against Key Kinases

Compound NameKinase TargetBinding Affinity (Kd)Reference
This compoundJNK1Micromolar range
Compound AERK2<50 nM
Compound Bp38α<30 nM

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported that a compound with this scaffold exhibited significant inhibitory activity against various cancer cell lines, including A549 (lung cancer) with an IC50 of 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . The mechanism involves induction of apoptosis in cancer cells, highlighting its potential as a new class of anticancer agents.

Antimicrobial Properties

Recent research has also explored the antimicrobial activity of pyrazolo[3,4-d]pyrimidines against bacteria such as Staphylococcus aureus and Escherichia coli. One study demonstrated that these compounds could inhibit bacterial growth in a dose-dependent manner, suggesting their potential as dual-action agents that target both eukaryotic kinases and bacterial infections . This is particularly relevant for cancer patients who are susceptible to infections.

Enzyme Inhibition

The compound has been shown to act as an enzyme inhibitor, particularly against protein kinases involved in various cellular processes. The inhibition mechanism typically involves binding to the active site of enzymes, thereby disrupting their catalytic activities. This property is crucial for developing therapeutic agents aimed at diseases linked to dysregulated kinase activity .

Case Studies

StudyFocusFindings
AnticancerCompound exhibited high inhibitory activity against A549 cells; induced apoptosis at low concentrations.
AntimicrobialInhibited growth of S. aureus and E. coli; showed promise as an adjunct therapy in cancer treatment.
Enzyme InhibitionDemonstrated effective inhibition of eukaryotic protein kinases; potential applications in targeted therapies for cancer.

Comparison with Similar Compounds

Structural and Functional Variations

Pyrazolo[3,4-d]pyrimidines exhibit significant pharmacological versatility depending on substituent positions. Below is a comparative analysis of key analogues:

Key Observations:
  • Position 4 : Methyl or hydrazinyl groups enhance metabolic stability and target engagement (e.g., neuroprotection via HO-1 induction in the target compound) . Chloro substituents improve reactivity for nucleophilic substitutions .
  • Position 6: Methylthio (-SMe) groups increase lipophilicity and serve as leaving groups for further derivatization. Sulfonyl (-SO2Me) or amino (-NH2) substituents modulate kinase inhibition or antiparasitic activity .
Neuroprotective Agents

The target compound and its analogue KKC080096 [(R)-1-benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine] induce heme oxygenase-1 (HO-1) via Keap1 binding, demonstrating anti-inflammatory and neuroprotective effects in microglial cells . This contrasts with 4-chloro derivatives, which prioritize antibacterial activity due to reactive chlorine atoms .

Antioxidant and Analgesic Derivatives

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (LD50: 245.8 mg/kg) exhibits potent antioxidant activity, reducing lipid peroxidation and protein oxidation. Its analgesic efficacy surpasses standard drugs like aspirin in murine models .

Preparation Methods

Preparation Methods of 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

General Synthetic Strategy

The synthesis of pyrazolo[3,4-d]pyrimidines, including this compound, typically involves a one-pot reaction approach. A key method documented involves the condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate in ethanol under reflux conditions. This reaction facilitates the formation of the pyrazolo ring fused to the pyrimidine core, incorporating the methylthio substituent at the 6-position and a methyl group at the 4-position.

Reaction Scheme Overview:
  • Starting materials: 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines
  • Reagent: Hydrazine hydrate
  • Solvent: Ethanol
  • Conditions: Reflux followed by room temperature standing
  • Outcome: Formation of 3-amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidines (IIIa-n), including derivatives with methylthio substituents

Detailed Procedure

  • A stoichiometric mixture of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine (0.01 mole) and hydrazine hydrate (0.01 mole) is dissolved in 30 mL of ethanol.
  • The mixture is refluxed for a specified period to ensure completion of the ring closure reaction.
  • After reflux, the reaction mixture is allowed to stand at room temperature for approximately 3 hours to facilitate crystallization.
  • The product is isolated by filtration and purified via recrystallization from suitable solvents to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Characterization and Confirmation

The synthesized compounds are characterized by:

Example Data for this compound (III-j)

Parameter Data
Molecular Formula C13H13N5S
Molecular Weight 271.0 (m/z, MS molecular ion peak)
IR Peaks (cm⁻¹) 3030 (aromatic C-H), 1512 (C=C pyrimidine), 1456 (C=N pyrimidine), 2920 (C-H asym.), 2852 (C-H sym.), 3435 (N-H str.)
1H NMR (δ ppm, DMSO+CDCl3) 2.47 (3H, SCH3), 5.95 (1H, CH), 6.71-8.70 (9H, Ar-H + CH + NH2 + SH)
Reaction Yield High (exact yield not specified)
Purification Crystallization from suitable solvent

Analytical Data Summary

Compound ID Substituent (R) Molecular Formula Melting Point (°C) Yield (%) Elemental Analysis (Calculated/Found %)
III-j 4-(methylthio)-phenyl C13H13N5S 151 56 C 58.0 / 57.9; H 4.8 / 4.7; N 25.8 / 25.8

Note: The above data is extracted from the series of pyrazolo[3,4-d]pyrimidines synthesized by the one-pot method, including methylthio-substituted derivatives.

Summary Table of Preparation Method

Step No. Description Conditions/Details
1 Mix 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine with hydrazine hydrate Molar ratio 1:1, in ethanol (30 mL)
2 Reflux the mixture Duration: specific period (typically hours)
3 Allow to stand at room temperature 3 hours for crystallization
4 Isolate product Filtration and recrystallization
5 Characterize product IR, 1H NMR, MS, TLC

Q & A

Q. What are the common synthetic methodologies for 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine?

Synthesis typically begins with 5-aminopyrazole-4-carbonitrile derivatives, which undergo cyclocondensation with reagents like formamide, urea, or thiourea to form the pyrazolo[3,4-d]pyrimidine core. For example, thiourea can introduce the methylthio group at position 6. Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity. Multi-component one-pot reactions are also employed for efficiency, as described in studies using aryl halides or alkylating agents .

Q. What spectroscopic techniques are used to characterize this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹ for the methylthio group). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions: the methyl group at position 4 appears as a singlet (~δ 2.5 ppm), and the methylthio group at position 6 shows distinct splitting patterns in ¹H NMR. Mass spectrometry (MS) confirms molecular weight .

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for specific guidelines. General precautions include wearing PPE (gloves, lab coat), avoiding inhalation/contact with skin, and working in a fume hood. In case of exposure, immediately wash affected areas and seek medical attention. Contaminated clothing must be removed and cleaned before reuse .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates.
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance cyclization efficiency.
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction speed and side-product formation.
  • Purification : Recrystallization from ethanol or acetonitrile improves purity .

Q. How do structural modifications influence structure-activity relationships (SAR) in antitumor studies?

The 4-methyl and 6-(methylthio) groups are critical for bioactivity. For example:

  • 4-Amino substitution : Enhances kinase inhibition (e.g., targeting EGFR or VEGFR2).
  • 6-Thiol vs. methylthio : Methylthio improves metabolic stability compared to free thiols.
  • N1-substituents : Bulky groups (e.g., isopropyl) increase lipophilicity and membrane permeability. Comparative studies using analogues with varied substituents reveal these trends .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Substituent effects : Minor structural changes (e.g., methyl vs. ethyl groups) drastically alter potency.
  • Metabolic stability : Methylthio derivatives may exhibit longer half-lives in vivo than hydroxyl analogues.
    Systematic comparative studies under standardized conditions are essential to reconcile conflicting data .

Q. What mechanistic insights explain its anticancer activity?

The compound inhibits enzymes critical for cell proliferation, such as:

  • Kinases : Disrupts ATP-binding pockets (e.g., Src-family kinases).
  • Dihydrofolate reductase (DHFR) : Blocks nucleotide synthesis.
  • Topoisomerases : Induces DNA damage.
    Docking studies and enzymatic assays (IC₅₀ values) validate these mechanisms, with methylthio groups enhancing hydrophobic interactions in binding pockets .

Methodological Notes

  • Synthetic reproducibility : Always verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) to replicate literature procedures.
  • Data validation : Cross-reference NMR shifts and MS data with computational predictions (e.g., ChemDraw) to confirm structural integrity.
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay platforms.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

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